Isoamyl isovalerate

Catalog No.
S601755
CAS No.
659-70-1
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoamyl isovalerate

CAS Number

659-70-1

Product Name

Isoamyl isovalerate

IUPAC Name

3-methylbutyl 3-methylbutanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-8(2)5-6-12-10(11)7-9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

XINCECQTMHSORG-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CC(C)C

Solubility

Soluble in most fixed oils, slightly soluble in propylene glycol, insoluble in water
1ml in 6ml 70% ethanol (in ethanol)

Canonical SMILES

CC(C)CCOC(=O)CC(C)C

Isoamyl isovalerate, also known as isopentyl isovalerate or 3-methylbutyl 3-methylbutanoate, finds limited application in scientific research outside its well-established role in the food industry as a flavoring agent [, ]. However, there are a couple of interesting research areas where it has been investigated:

  • Enzyme Efficiency Optimization

    Studies have explored the use of isoamyl isovalerate as a substrate for lipases, enzymes that break down fats. Researchers have investigated methods to optimize the production of isoamyl isovalerate using immobilized lipases, with the goal of improving efficiency and yield [].

  • Flavor Chemistry Research

    Due to its distinctive apple-like aroma, isoamyl isovalerate can be a useful tool in flavor chemistry research. Scientists may use it to study odor perception, flavor interactions, or the development of artificial flavors [].

Isoamyl isovalerate is an organic compound classified as an ester, with the molecular formula C10H20O2C_{10}H_{20}O_{2} and a molecular weight of approximately 172.26 g/mol. It is commonly known for its fruity aroma, particularly reminiscent of apples, and is often utilized in the flavoring and fragrance industries. The compound is also referred to by other names, including isovaleric acid, isoamyl ester, and apple essence .

  • Flammability: Isoamyl isovalerate is flammable and can irritate the skin and eyes upon contact [].
  • Safety precautions: Standard laboratory safety practices should be followed when handling isopropyl isovalerate, including wearing gloves, eye protection, and working in a well-ventilated area [].
, primarily involving the esterification of isoamyl alcohol and isovaleric acid. The general reaction can be represented as follows:

Isovaleric Acid+Isoamyl AlcoholH2SO4Isoamyl Isovalerate+Water\text{Isovaleric Acid}+\text{Isoamyl Alcohol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Isoamyl Isovalerate}+\text{Water}

In this reaction, concentrated sulfuric acid acts as a catalyst. Other methods of synthesis include direct electrolytic oxidation of isoamyl alcohol and enzymatic synthesis using immobilized lipases .

Research indicates that isoamyl isovalerate exhibits antimicrobial properties, which may contribute to its utility in food preservation. Additionally, its pleasant aroma makes it a candidate for applications in cosmetics and personal care products. Some studies suggest that it may have potential effects on human health, although further research is necessary to fully understand its biological implications .

Isoamyl isovalerate can be synthesized through various methods:

  • Esterification Method: This involves heating isoamyl alcohol and isovaleric acid in the presence of sulfuric acid as a catalyst. The reaction typically requires reflux conditions for several hours.
  • Electrolytic Oxidation: This method utilizes electrolysis to oxidize isoamyl alcohol directly, producing isoamyl isovalerate with a yield of approximately 70.6% under controlled conditions .
  • Enzymatic Synthesis: Utilizing immobilized lipase enzymes has been shown to facilitate the synthesis of isoamyl isovalerate under mild conditions, enhancing yield and reducing by-products .

Isoamyl isovalerate finds extensive applications in various industries:

  • Flavoring: It is widely used in food products to impart fruity flavors, particularly in beverages and confectionery.
  • Fragrance: The compound's appealing scent makes it suitable for use in perfumes and scented products.
  • Pharmaceuticals: Its antimicrobial properties may allow for applications in drug formulations or as a preservative .

Isoamyl isovalerate shares structural similarities with several other esters and compounds known for their fruity aromas. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Isoamyl acetateC7H14O2C_7H_{14}O_2Known for its strong banana aroma
Ethyl butyrateC6H12O2C_6H_{12}O_2Fruity scent reminiscent of pineapples
Butyl acetateC6H12O2C_6H_{12}O_2Commonly used solvent with a sweet smell
Isobutyl acetateC6H12O2C_6H_{12}O_2Used in flavoring; has a slightly different odor profile

Uniqueness of Isoamyl Isovalerate

What distinguishes isoamyl isovalerate from these similar compounds is its specific fruity aroma profile that closely resembles apples. This makes it particularly valuable in flavoring applications where an apple note is desired, setting it apart from other esters that may evoke different fruit scents or serve different functional roles.

Physical Description

Liquid
Colourless liquid with a fruity apple-like odou

XLogP3

3.1

Boiling Point

190.4 °C

Density

0.851 - 0.857

UNII

16M1VA1FJY

GHS Hazard Statements

Aggregated GHS information provided by 1720 companies from 6 notifications to the ECHA C&L Inventory.;
H411 (97.73%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.89 mmHg

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

659-70-1

Wikipedia

Isoamyl isovalerate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 3-methyl-, 3-methylbutyl ester: ACTIVE

Dates

Modify: 2023-08-15

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